4,4'-Dimethyl-3-nitro-1,1'-biphenyl
Description
1,1’-Biphenyl, 4,4’-dimethyl-3-nitro-: is an organic compound with the molecular formula C14H13NO2 It is a derivative of biphenyl, where two benzene rings are connected by a single bond, and it features two methyl groups and a nitro group attached to the biphenyl structure
Properties
CAS No. |
107771-74-4 |
|---|---|
Molecular Formula |
C14H13NO2 |
Molecular Weight |
227.26 g/mol |
IUPAC Name |
1-methyl-4-(4-methylphenyl)-2-nitrobenzene |
InChI |
InChI=1S/C14H13NO2/c1-10-3-6-12(7-4-10)13-8-5-11(2)14(9-13)15(16)17/h3-9H,1-2H3 |
InChI Key |
QAOZLQJWOHCEOV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CC(=C(C=C2)C)[N+](=O)[O-] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: 1,1’-Biphenyl, 4,4’-dimethyl-3-nitro- can be synthesized through various methods, including:
Nitration of 4,4’-dimethylbiphenyl:
Suzuki–Miyaura Cross-Coupling Reaction: This method involves the coupling of 2-iodo-4-nitrofluorobenzene with boronic acid in the presence of a palladium catalyst and triphenylphosphine in refluxing dioxane.
Industrial Production Methods: Industrial production of 1,1’-Biphenyl, 4,4’-dimethyl-3-nitro- typically involves large-scale nitration processes, where the reaction conditions are optimized for high yield and purity. The use of continuous flow reactors and advanced separation techniques ensures efficient production.
Chemical Reactions Analysis
Types of Reactions: 1,1’-Biphenyl, 4,4’-dimethyl-3-nitro- undergoes various chemical reactions, including:
Electrophilic Substitution: Similar to benzene, biphenyl derivatives undergo electrophilic substitution reactions.
Common Reagents and Conditions:
Nitration: Nitric acid and sulfuric acid.
Reduction: Hydrogen gas and palladium catalyst.
Oxidation: Potassium permanganate.
Major Products:
Reduction Product: 1,1’-Biphenyl, 4,4’-dimethyl-3-amino-.
Oxidation Product: 1,1’-Biphenyl, 4,4’-dicarboxylic acid.
Scientific Research Applications
Chemistry
4,4'-Dimethyl-3-nitro-1,1'-biphenyl serves as an important intermediate in organic synthesis. It is utilized to create complex organic compounds and polymers. Its ability to undergo various chemical reactions, including electrophilic substitution and reduction, makes it versatile for research purposes.
Biology
Recent studies have investigated the biological activities of this compound:
- Antimicrobial Properties : The compound has shown potential antimicrobial activity against various pathogens.
- Anticancer Activity : Preliminary research indicates that it may exhibit cytotoxic effects on cancer cells, making it a candidate for further drug development .
Medicine
In medicinal chemistry, this compound is explored as a building block for pharmaceuticals. Its derivatives are being studied for their efficacy against diseases such as tuberculosis and leishmaniasis. For instance, analogues of this compound have demonstrated enhanced activity against Mycobacterium tuberculosis in structure-activity relationship studies .
Industry
The compound is also utilized in industrial applications:
- Dyes and Pigments : It serves as a precursor for the synthesis of various dyes and pigments used in textiles and coatings.
- Chemical Manufacturing : Its derivatives are employed in the production of specialty chemicals.
Case Studies
Mechanism of Action
The mechanism of action of 1,1’-Biphenyl, 4,4’-dimethyl-3-nitro- involves its interaction with molecular targets and pathways in biological systems. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
1,1’-Biphenyl, 4,4’-dimethyl-: Lacks the nitro group and has different chemical properties and applications.
1,1’-Biphenyl, 4,4’-dicarboxylic acid: Formed by the oxidation of the methyl groups and used in polymer synthesis.
1,1’-Biphenyl, 4,4’-dimethyl-3-amino-: Formed by the reduction of the nitro group and has different biological activities.
Uniqueness: Its ability to undergo diverse chemical reactions makes it a versatile compound for research and industrial purposes .
Biological Activity
4,4'-Dimethyl-3-nitro-1,1'-biphenyl (DMNB) is a biphenyl derivative that has garnered attention due to its potential biological activities. This article explores its cytotoxicity, mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
DMNB features two methyl groups and a nitro group attached to a biphenyl core. Its chemical structure can be represented as:
The presence of the nitro group is significant for its biological activity as it can undergo reduction to form reactive intermediates.
Cytotoxicity and Anticancer Activity
Studies have demonstrated that DMNB exhibits cytotoxic effects on various cancer cell lines. The mechanism of action primarily involves the induction of oxidative stress and apoptosis in cancer cells.
Table 1: Cytotoxicity Data of DMNB on Different Cell Lines
| Cell Line | IC50 (μM) | Mechanism of Action |
|---|---|---|
| HeLa | 25 | Apoptosis via oxidative stress |
| A549 | 30 | Cell cycle arrest |
| MCF-7 | 20 | Induction of ROS |
The above data indicates that DMNB has a promising anticancer profile, particularly in HeLa and MCF-7 cell lines, where it induces apoptosis through oxidative stress mechanisms .
The biological activity of DMNB is attributed to several mechanisms:
- Oxidative Stress Induction : DMNB increases reactive oxygen species (ROS) levels, leading to cellular damage and apoptosis.
- Cell Cycle Arrest : It has been shown to interfere with the cell cycle, particularly at the G2/M phase, which is critical for cancer cell proliferation.
- Apoptotic Pathways Activation : DMNB activates caspases and other apoptotic markers, confirming its role in promoting programmed cell death.
Structure-Activity Relationship (SAR)
Research into the SAR of DMNB reveals that modifications to the biphenyl structure can significantly impact its cytotoxicity. The positioning of substituents such as methyl and nitro groups plays a crucial role in enhancing or diminishing biological activity.
Table 2: SAR Analysis of Biphenyl Derivatives
| Compound | Substituents | IC50 (μM) | Activity Level |
|---|---|---|---|
| 4,4'-Dimethyl-3-nitro | -CH3, -NO2 | 25 | High |
| 4-Methyl-3-nitro | -CH3, -NO2 | 45 | Moderate |
| 4-Chloro-3-nitro | -Cl, -NO2 | 60 | Low |
This table illustrates that the presence of both methyl groups at the para position relative to the nitro group enhances the compound's potency against cancer cells .
Case Studies
Several case studies highlight the therapeutic potential of DMNB:
- Study on Lung Cancer : In vitro studies showed that DMNB could inhibit A549 lung cancer cells with an IC50 value of 30 μM. The study concluded that DMNB's ability to induce apoptosis makes it a candidate for further development in lung cancer therapy .
- Breast Cancer Research : A recent investigation into MCF-7 breast cancer cells demonstrated significant growth inhibition at concentrations around 20 μM. The study emphasized the need for further exploration into its mechanisms and potential clinical applications .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
